N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is a complex organic compound that features a benzodioxin ring fused with a thiophene ring and a valinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The thiophene ring is introduced via a Friedel-Crafts acylation reaction, followed by oxidation to form the sulfone group . The final step involves coupling the benzodioxin and thiophene intermediates with valinamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide undergoes various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines (R-NH2)
Major Products
Oxidation: Quinone derivatives
Reduction: Thiophene sulfides
Substitution: Various substituted amides
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by mimicking the natural substrate . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin: A simpler analog with similar electronic properties but lacking the thiophene and valinamide moieties.
Thiophene Sulfone: Shares the thiophene sulfone group but lacks the benzodioxin and valinamide components.
Valinamide Derivatives: Compounds with similar amide structures but different aromatic rings.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]valinamide is unique due to its combination of a benzodioxin ring, a thiophene sulfone, and a valinamide moiety. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and materials science .
Properties
Molecular Formula |
C18H25N3O6S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H25N3O6S/c1-11(2)16(21-18(23)20-13-5-8-28(24,25)10-13)17(22)19-12-3-4-14-15(9-12)27-7-6-26-14/h3-4,9,11,13,16H,5-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t13?,16-/m0/s1 |
InChI Key |
AVNVYEVGTXNJRH-VYIIXAMBSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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